Phthalimide-PEG4-MPDM-OH
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Overview
Description
Phthalimide-PEG4-MPDM-OH is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by leveraging the ubiquitin-proteasome system. The structure of this compound includes a phthalimide group, a polyethylene glycol (PEG) chain, and a hydroxyl group, making it a versatile linker in the development of PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide-PEG4-MPDM-OH typically involves the following steps:
Formation of Phthalimide Derivative: The phthalimide group is introduced through a reaction between phthalic anhydride and an amine.
PEGylation: The polyethylene glycol chain is attached to the phthalimide derivative through an ether linkage. This step often involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Introduction of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions
Phthalimide-PEG4-MPDM-OH undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, forming new ether or ester linkages.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl group.
Coupling Reactions: The PEG chain can be further functionalized through coupling reactions with other molecules
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium catalysts for coupling reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in the synthesis of different PROTACs .
Scientific Research Applications
Phthalimide-PEG4-MPDM-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the development of tools for studying protein function and interactions within cells.
Medicine: Utilized in the design of therapeutic agents targeting specific proteins involved in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and pharmaceuticals
Mechanism of Action
Phthalimide-PEG4-MPDM-OH functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The phthalimide group binds to the E3 ligase, while the PEG chain provides flexibility and the hydroxyl group allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Phthalimide-PEG3-MPDM-OH: Similar structure but with a shorter PEG chain.
Phthalimide-PEG5-MPDM-OH: Similar structure but with a longer PEG chain.
Phthalimide-PEG4-MPDM-NH2: Similar structure but with an amine group instead of a hydroxyl group
Uniqueness
Phthalimide-PEG4-MPDM-OH is unique due to its specific PEG chain length and the presence of a hydroxyl group, which provides versatility in functionalization and application in PROTAC synthesis. The balance between flexibility and stability offered by the PEG4 chain makes it particularly useful in various research and industrial applications .
Properties
Molecular Formula |
C22H32N2O7 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H32N2O7/c1-23-15-18(14-17(23)16-25)31-13-12-30-11-10-29-9-8-28-7-6-24-21(26)19-4-2-3-5-20(19)22(24)27/h2-5,17-18,25H,6-16H2,1H3/t17-,18+/m0/s1 |
InChI Key |
VYZQARMSNCUHEH-ZWKOTPCHSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN1CC(CC1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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